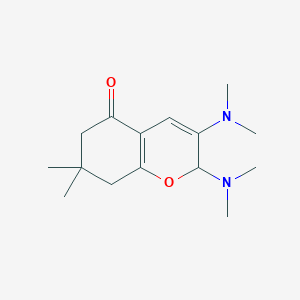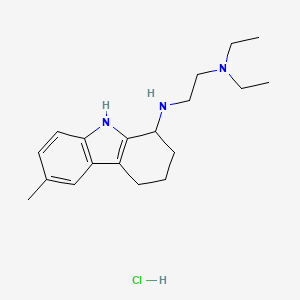
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one
説明
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one, also known as DMADTC, is a synthetic compound that belongs to the class of heterocyclic organic compounds. It is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties. In
科学的研究の応用
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been widely used in scientific research due to its unique fluorescent properties. It has been used as a fluorescent probe for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It has also been used in the development of sensors for the detection of metal ions and other analytes. 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been used in the study of enzyme kinetics, protein-protein interactions, and membrane dynamics.
作用機序
The mechanism of action of 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is based on its ability to bind to biological molecules and emit fluorescence upon excitation. 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has a high quantum yield, which means that it emits a large amount of fluorescence when excited. This property makes it an ideal probe for the detection of biological molecules.
Biochemical and Physiological Effects
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been shown to have minimal biochemical and physiological effects on living organisms. It is not toxic and does not affect cell viability. 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has been used in the study of live cells and tissues, and it has been shown to be an effective tool for imaging biological processes.
実験室実験の利点と制限
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has several advantages for lab experiments. It is a highly sensitive fluorescent probe that can detect low concentrations of biological molecules. It is also easy to use and can be incorporated into various experimental setups. However, 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has some limitations. It is not suitable for in vivo imaging due to its limited tissue penetration. It also requires specialized equipment for excitation and detection, which can be expensive.
将来の方向性
There are several future directions for the use of 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one in scientific research. One direction is the development of new sensors and probes based on 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one for the detection of specific analytes. Another direction is the optimization of 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one for in vivo imaging. This could involve the development of new derivatives that have improved tissue penetration and reduced toxicity. 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one could also be used in the development of new therapeutic agents for the treatment of various diseases.
Conclusion
2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one is a highly fluorescent molecule that has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of various biological molecules and in the development of sensors for the detection of metal ions and other analytes. 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one has minimal biochemical and physiological effects on living organisms and has several advantages for lab experiments. There are several future directions for the use of 2,3-bis(dimethylamino)-7,7-dimethyl-2,6,7,8-tetrahydro-5H-chromen-5-one in scientific research, including the development of new sensors and probes and the optimization for in vivo imaging.
特性
IUPAC Name |
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-15(2)8-12(18)10-7-11(16(3)4)14(17(5)6)19-13(10)9-15/h7,14H,8-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGVPBKIIRLKRBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(O2)N(C)C)N(C)C)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis(dimethylamino)-7,7-dimethyl-6,8-dihydro-2H-chromen-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3745149.png)
![5-({4-[3-(aminosulfonyl)-4-methylphenyl]-1-phthalazinyl}amino)-2-methoxy-N-methylbenzamide](/img/structure/B3745159.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-ethoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745173.png)
![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B3745181.png)
![1-(4-fluorobenzyl)-5-[3-(2-nitrophenyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3745185.png)
![3-{4-benzyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B3745193.png)
![N-{5-[(2,5-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(4-methoxyphenyl)urea](/img/structure/B3745195.png)
![2-methoxy-5-{[4-(4-methoxyphenyl)-1-phthalazinyl]amino}benzamide](/img/structure/B3745200.png)
![4-{4-[(4-chlorophenyl)amino]-1-phthalazinyl}phenol](/img/structure/B3745208.png)
![N-(4-ethoxyphenyl)-N'-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3745215.png)
![ethyl 4,4-dimethyl-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B3745220.png)
![ethyl {[3-(3-nitrophenyl)-4-oxido-2-oxo-1(2H)-quinoxalinyl]oxy}acetate](/img/structure/B3745229.png)

![3-({4-[4-methyl-3-(1-piperidinylsulfonyl)phenyl]-1-phthalazinyl}amino)phenol](/img/structure/B3745237.png)